Iopanoic acid, (-)-
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Overview
Description
Iopanoic acid, (-)- is a chemical compound with the molecular formula C11H12I3NO2. It is characterized by the presence of three iodine atoms attached to the benzene ring, an amino group, and an alpha-ethyl group. This compound is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopanoic acid, (-)- typically involves the iodination of a precursor compound. One common method includes the reaction of 3-amino-alpha-ethylbenzenepropanoic acid with iodine monochloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. The precursor compound is dissolved in a suitable solvent, and iodine monochloride is added gradually while maintaining the reaction temperature and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity Iopanoic acid, (-)- .
Chemical Reactions Analysis
Types of Reactions
Iopanoic acid, (-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the amino group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or deiodinated compounds .
Scientific Research Applications
Iopanoic acid, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Utilized in the development of radiopaque contrast agents for medical imaging, particularly in X-ray and CT scans.
Industry: Applied in the manufacturing of specialty chemicals and materials that require high iodine content.
Mechanism of Action
The mechanism of action of Iopanoic acid, (-)- involves its interaction with molecular targets and pathways in biological systems. The iodine atoms in the compound contribute to its radiopacity, making it useful in medical imaging. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and distribution in the body .
Comparison with Similar Compounds
Similar Compounds
Iopanoic Acid: Another iodine-containing compound used as a radiopaque contrast agent.
Ethyl 3-aminobenzenepropanoate: A related compound with similar structural features but without iodine atoms.
Uniqueness
Iopanoic acid, (-)- is unique due to its specific arrangement of iodine atoms and the presence of an alpha-ethyl group. This structural configuration imparts distinct chemical and physical properties, making it particularly suitable for applications in medical imaging and other fields .
Properties
CAS No. |
17879-97-9 |
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Molecular Formula |
C11H12I3NO2 |
Molecular Weight |
570.93 g/mol |
IUPAC Name |
(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |
InChI Key |
OIRFJRBSRORBCM-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origin of Product |
United States |
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